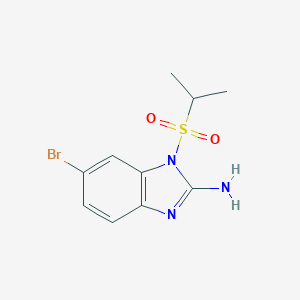![molecular formula C17H21N3O4S B280660 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide, commonly known as DAPT, is a small molecule inhibitor that has gained significant attention in the field of scientific research. DAPT was first synthesized in 2001 and has since been extensively studied for its potential therapeutic applications.
作用机制
DAPT acts as a γ-secretase inhibitor, preventing the cleavage of the Notch receptor and subsequent activation of downstream signaling pathways. This inhibition leads to decreased cell proliferation and increased apoptosis, making it a potential therapeutic agent for cancer and other diseases.
Biochemical and Physiological Effects
In addition to its effects on the Notch signaling pathway, DAPT has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the expression of matrix metalloproteinases, which play a role in tissue remodeling and repair.
实验室实验的优点和局限性
One advantage of using DAPT in lab experiments is its specificity for the Notch signaling pathway, allowing for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation is its potential cytotoxicity at high concentrations, which can affect the viability of cells in culture.
未来方向
There are several potential future directions for research on DAPT. One area of interest is its potential application in the treatment of Alzheimer's disease, as the Notch signaling pathway has been implicated in the pathology of this disease. Other potential applications include the treatment of autoimmune disorders and the development of targeted therapies for cancer.
In conclusion, DAPT is a small molecule inhibitor that has shown promise in scientific research for its ability to selectively inhibit the Notch signaling pathway. Its potential therapeutic applications in cancer, Alzheimer's disease, and other neurological disorders make it an important area of study for future research.
合成方法
The synthesis of DAPT involves several steps, starting with the reaction of 2-aminonicotinic acid with diethyl sulfate to form N,N-diethyl-2-(pyridin-4-yl)acetamide. This intermediate is then reacted with 2-methoxy-5-nitrobenzenesulfonyl chloride to form N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide.
科学研究应用
DAPT has been widely used in scientific research for its ability to selectively inhibit the Notch signaling pathway. This pathway plays a critical role in cell differentiation, proliferation, and apoptosis, making it an important target for therapeutic intervention. DAPT has been shown to have potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders.
属性
分子式 |
C17H21N3O4S |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H21N3O4S/c1-4-20(5-2)25(22,23)14-6-7-16(24-3)15(12-14)19-17(21)13-8-10-18-11-9-13/h6-12H,4-5H2,1-3H3,(H,19,21) |
InChI 键 |
JYEDEKBSXDBHNS-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2 |
规范 SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280578.png)

![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-ylmethyl)benzoic acid](/img/structure/B280588.png)


![ethyl 2-amino-3-(2-chlorobenzoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B280594.png)
![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
![tetrahydro-2-furanylmethyl 4-{2-nitrophenyl}-2-methyl-8-oxo-6-thioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280598.png)
![Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280600.png)